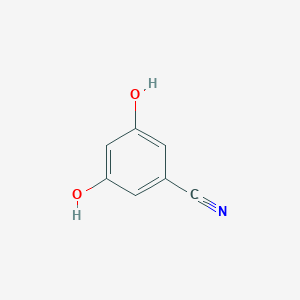

3,5-Dihydroxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABHOEQJNEOMTEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00172711 | |

| Record name | 3,5-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19179-36-3 | |

| Record name | 3,5-Dihydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19179-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019179363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00172711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dihydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dihydroxybenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MA4PW9ML5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 3,5-Dihydroxybenzonitrile for Researchers and Drug Development Professionals

CAS Number: 19179-36-3

This technical guide provides a comprehensive overview of the chemical and physical properties, safety information, a plausible synthetic route, and potential applications of 3,5-Dihydroxybenzonitrile, a key aromatic building block for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 5-cyanoresorcinol, is a polyfunctional aromatic compound. Its chemical structure, featuring a nitrile group and two hydroxyl groups on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 19179-36-3 | [1][2][3][4] |

| Molecular Formula | C₇H₅NO₂ | [1][2][3][4] |

| Molecular Weight | 135.12 g/mol | [1][2][3][4] |

| IUPAC Name | This compound | [1] |

| Synonyms | 5-cyanoresorcinol, α-resorcylonitrile | [1] |

| Appearance | White to cream or brown crystals or crystalline powder | [3] |

| Melting Point | 185-197 °C | [3] |

| Solubility | Soluble in water | [2] |

| InChI Key | ABHOEQJNEOMTEK-UHFFFAOYSA-N | [1] |

| SMILES | OC1=CC(=CC(O)=C1)C#N | [3] |

Spectral Data

-

Infrared (IR) Spectrum: The IR spectrum of this compound is available in the NIST WebBook, providing information about its functional groups.[5]

Estimated ¹H NMR (400 MHz, DMSO-d₆):

-

δ ~9.5-10.5 ppm (s, 2H): Phenolic hydroxyl protons (-OH). The chemical shift can be broad and concentration-dependent.

-

δ ~6.5-7.0 ppm (m, 3H): Aromatic protons (H2, H4, H6). The splitting pattern would likely be complex due to meta-coupling.

Estimated ¹³C NMR (100 MHz, DMSO-d₆):

-

δ ~160 ppm: Aromatic carbons attached to hydroxyl groups (C3, C5).

-

δ ~120 ppm: Nitrile carbon (-CN).

-

δ ~110-115 ppm: Aromatic carbons (C2, C4, C6).

-

δ ~105 ppm: Aromatic carbon attached to the nitrile group (C1).

Safety and Handling

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on notifications to the ECHA C&L Inventory[6]:

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |

It is also classified as a "Dangerous Good for transport".[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Step 1: Synthesis of 3,5-Dihydroxybenzaldehyde (B42069) Oxime

This procedure is adapted from general methods for the synthesis of aldoximes.

Materials:

-

3,5-Dihydroxybenzaldehyde

-

Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (B78521) (NaOH) or Sodium acetate (B1210297) (CH₃COONa)

-

Water

Procedure:

-

Dissolve 3,5-dihydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium hydroxide or sodium acetate (1.1 equivalents).

-

Add the hydroxylamine solution to the aldehyde solution dropwise with stirring at room temperature.

-

The reaction mixture is typically stirred for 1-4 hours at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product can be isolated by precipitation upon addition of water, followed by filtration. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: Dehydration of 3,5-Dihydroxybenzaldehyde Oxime to this compound

This step involves the dehydration of the oxime intermediate. Various dehydrating agents can be employed. A general procedure using a mild and efficient method is described below.

Materials:

-

3,5-Dihydroxybenzaldehyde oxime

-

O-phenylhydroxylamine hydrochloride

-

Sodium phosphate (B84403) buffer (0.5 M, pH 6.5)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a reaction vial, dissolve 3,5-dihydroxybenzaldehyde oxime (1 equivalent) and O-phenylhydroxylamine hydrochloride (1.2 equivalents) in a 4:1 mixture of methanol and 0.5 M sodium phosphate buffer (pH 6.5) to a final concentration of 0.1 M.[1]

-

Stir the reaction mixture at 60 °C and monitor the reaction by TLC until the starting material is consumed.[1]

-

Cool the reaction mixture to room temperature and extract the product with dichloromethane (5 x 3 mL).[1]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]

-

The crude this compound can be purified by silica (B1680970) gel column chromatography.

Applications in Research and Drug Development

While research specifically focused on this compound is limited, its structural motifs are present in molecules with interesting biological activities, suggesting its potential as a valuable precursor in drug discovery.

Enzyme Inhibition: Derivatives of 3,5-dihydroxybenzoic acid, a closely related compound, have been synthesized and evaluated as potent inhibitors of EPSP (5-enolpyruvylshikimate-3-phosphate) synthase, an enzyme that is a target for herbicides.[1] Furthermore, various benzonitrile (B105546) derivatives have been identified as inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, making them of interest for the development of agents for hyperpigmentation disorders.[7][8][9][10] The dihydroxybenzene moiety is a known pharmacophore that can interact with the active sites of various enzymes.

Precursor for Biologically Active Molecules: this compound serves as a versatile starting material for the synthesis of more complex molecules. For instance, it is used in the preparation of 3-hydroxy-5-methoxybenzonitrile.[2][3] The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, which are common in pharmaceutical agents. The phenolic hydroxyl groups can be alkylated or acylated to modulate the compound's physicochemical properties and biological activity.

Visualizations

The following diagrams illustrate the synthetic pathway and a potential logical workflow for its application in drug discovery.

Caption: Synthetic pathway for this compound.

Caption: Drug discovery workflow utilizing this compound.

References

- 1. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 19179-36-3 [chemicalbook.com]

- 3. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. This compound | C7H5NO2 | CID 87952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine as a novel human tyrosinase inhibitor that inactivates the enzyme in cooperation with l-3,4-dihydroxyphenylalanine. | Semantic Scholar [semanticscholar.org]

- 8. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzylidene-6-hydroxy-3,4-dihydronaphthalenone chalconoids as potent tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzonitriles as tyrosinase inhibitors with hyperbolic inhibition manner [agris.fao.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dihydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzonitrile, also known as 5-cyanoresorcinol, is an aromatic organic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a nitrile group and two hydroxyl groups on a benzene (B151609) ring, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents. The nitrile group can serve as a key functional handle for various chemical transformations, while the phenolic hydroxyl groups contribute to its antioxidant properties and ability to form hydrogen bonds, influencing its solubility and interactions with biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical pathways.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application in drug design and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₂ | [1][2][3][4] |

| Molecular Weight | 135.12 g/mol | [1][2][3][4] |

| Melting Point | 185-197 °C | [4] |

| Boiling Point (estimated) | 248.79 °C | |

| logP (calculated) | 0.9 | [1] |

| pKa (predicted) | No reliable experimental data found. Predicted values may vary. | |

| Solubility | Soluble in water. | [3] |

| Appearance | White to cream to brown crystals or powder. | [4] |

| CAS Number | 19179-36-3 | [1][2][3][4][5] |

| IUPAC Name | This compound | [1][4] |

| SMILES | OC1=CC(=CC(O)=C1)C#N | [1] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. Below are protocols for key experiments related to this compound.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of related dihydroxybenzene derivatives. A potential two-step process starting from 3,5-dihydroxybenzaldehyde (B42069) is outlined below. The conversion of an aldehyde to a nitrile can be achieved through the formation of an oxime followed by dehydration.[6]

Step 1: Synthesis of 3,5-Dihydroxybenzaldehyde Oxime

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dihydroxybenzaldehyde in a suitable solvent such as aqueous ethanol.

-

Addition of Reagents: Add hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate (B1210297) or pyridine) to the solution. The base is necessary to neutralize the HCl released from the hydroxylamine hydrochloride.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the product can be isolated by precipitation upon addition of water or by extraction with a suitable organic solvent. The crude oxime can be purified by recrystallization.

Step 2: Dehydration of 3,5-Dihydroxybenzaldehyde Oxime to this compound

-

Reaction Setup: Place the dried 3,5-dihydroxybenzaldehyde oxime in a reaction vessel.

-

Dehydrating Agent: Add a dehydrating agent. Common reagents for this transformation include acetic anhydride (B1165640), thionyl chloride, or phosphorus pentachloride. The choice of reagent may require optimization to avoid side reactions with the hydroxyl groups. Acetic anhydride is often a good choice for this type of dehydration.

-

Reaction Conditions: Heat the reaction mixture. The temperature and reaction time will depend on the chosen dehydrating agent. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Determination of Melting Point

The melting point of a solid is a key indicator of its purity. The capillary method is a standard and widely used technique.[7][8][9]

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[10][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.[11][7]

-

Measurement: The sample is heated at a controlled rate. A rapid heating rate can be used for a preliminary determination, followed by a slower rate (1-2 °C per minute) near the expected melting point for an accurate measurement.[11][7]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For a pure compound, this range should be narrow (typically 0.5-1 °C).[11]

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development. The shake-flask method is the traditional approach, though HPLC-based methods are also common for faster estimations.[12][13][14][15][16]

-

Preparation of Phases: n-Octanol is saturated with water, and water (or a buffer of a specific pH, typically 7.4 for physiological relevance) is saturated with n-octanol. This ensures that both phases are in equilibrium before the experiment.[12]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). An equal volume of the other phase is added, and the mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases.[14]

-

Phase Separation: The mixture is then allowed to stand until the two phases have completely separated. Centrifugation can be used to expedite this process.

-

Concentration Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol (B41247) phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Visualizations

Plausible Synthesis Pathway for this compound

The following diagram illustrates a potential synthetic route from 3,5-dihydroxybenzaldehyde.

General Workflow for logP Determination by Shake-Flask Method

This diagram outlines the key steps in the experimental determination of the octanol-water partition coefficient.

Reactivity and Biological Context

The chemical reactivity of this compound is largely dictated by its three functional groups. The phenolic hydroxyl groups are weakly acidic and can be deprotonated by bases. They are also susceptible to electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. However, the existing substitution pattern limits the available positions. The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid under acidic or basic conditions, or be reduced to an amine.

In the context of drug design, the dihydroxybenzonitrile scaffold is of interest as a potential bioisostere for other functional groups, such as catechols or carboxylic acids, which can influence a molecule's metabolic stability and binding interactions with target proteins.[17] While specific biological activities for this compound are not extensively documented in publicly available literature, related dihydroxybenzonitrile isomers have been investigated for their potential roles in pharmaceutical and materials science applications.[18][19] Further research is warranted to fully elucidate the biological profile of this compound.

References

- 1. This compound | C7H5NO2 | CID 87952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 98% | Fisher Scientific [fishersci.ca]

- 4. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. Page loading... [guidechem.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. mt.com [mt.com]

- 11. chem.ucalgary.ca [chem.ucalgary.ca]

- 12. agilent.com [agilent.com]

- 13. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 14. LogD | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 18. chemimpex.com [chemimpex.com]

- 19. lookchem.com [lookchem.com]

In-Depth Technical Guide to the Spectral Data of 3,5-Dihydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available and predicted spectral data for 3,5-Dihydroxybenzonitrile (CAS No: 19179-36-3), a valuable building block in medicinal chemistry and materials science. This document details experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, and presents the information in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data (Predicted)

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.1 | Broad Singlet | 2H | -OH |

| ~7.0 | Doublet (d) | 2H | H-2, H-6 |

| ~6.6 | Triplet (t) | 1H | H-4 |

¹³C NMR (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-3, C-5 |

| ~133 | C-1 |

| ~120 | -CN |

| ~110 | C-2, C-6 |

| ~109 | C-4 |

Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H stretch (phenolic) |

| ~2230 | C≡N stretch |

| 1600-1450 | C=C stretch (aromatic) |

| ~1300 | O-H bend (phenolic) |

| ~1250 | C-O stretch (phenolic) |

Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 135 | [M]⁺ (Molecular Ion)[1] |

| 108 | [M-HCN]⁺ |

| 79 | [C₆H₅O]⁺ |

| 52 | [C₄H₄]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectral data are provided below. These protocols are based on standard laboratory practices and information from publicly available databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16-64 (depending on concentration).

-

Relaxation Delay: 1.0 s.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse program.

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation Delay: 2.0 s.

-

Spectral Width: 0-180 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Data Acquisition (FTIR Spectrometer):

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in a sample holder in the spectrometer's beam path.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The instrument used for the reference spectrum was a Bruker Tensor 27 FT-IR.[1]

-

Mass Spectrometry (MS)

-

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).

-

-

Instrumentation (GC-MS):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Column: A suitable capillary column (e.g., HP-5MS).

-

Oven Program: Start at a low temperature (e.g., 50 °C), then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

The reference data was obtained from the NIST Mass Spectrometry Data Center.[1]

-

-

Visualizations

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

References

The Biological Profile of 3,5-Dihydroxybenzonitrile: A Technical Guide for Drug Discovery

An In-depth Review of Biological Activities, Screening Protocols, and Associated Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dihydroxybenzonitrile, a phenolic compound, and its structural analogs have emerged as molecules of interest in the field of drug discovery. Possessing a simple yet reactive chemical scaffold, this class of compounds has demonstrated a range of biological activities, including enzyme inhibition and anticancer effects. This technical guide provides a comprehensive overview of the known biological activities of this compound and its derivatives, detailed experimental protocols for their screening and evaluation, and an exploration of the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutics.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for several biological activities, with quantitative data available for enzyme inhibition and anticancer effects. The following tables summarize the key findings from various studies, providing a basis for structure-activity relationship (SAR) analysis and further compound development.

Table 1: Enzyme Inhibition Data for this compound Derivatives

| Enzyme Target | Compound/Derivative | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) | Reference |

| Tyrosinase | 3,5-Dihydroxybenzoyl-hydrazineylidene with 4-methoxyphenyl (B3050149) triazole | Competitive | 55.39 ± 4.93 | 52.77 | [1] |

| Ribonucleotide Reductase | 3,4-dihydroxybenzaldoxime (isomer) | - | 38 | - |

Note: Data for the parent this compound is limited in the reviewed literature. The data presented is for closely related derivatives, providing insight into the potential of this chemical scaffold.

Table 2: Anticancer Activity of Dihydroxybenzene Derivatives

| Cell Line | Compound/Derivative | IC₅₀ (µM) | Reference |

| L1210 Murine Leukemia | 3,4-dihydroxybenzaldoxime (isomer) | - | |

| MCF-7 (Breast Cancer) | Derivatives of 7,8-dimethoxy-3-hydroxy-2-(4-methoxyphenyl)benzopyran-4-one | 2.58 - 34.86 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section outlines the experimental protocols for the key biological assays discussed.

Tyrosinase Inhibition Assay

This spectrophotometric assay is widely used to screen for inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then undergoes a series of reactions to form dopachrome (B613829), a colored compound with an absorbance maximum around 475-492 nm. The rate of dopachrome formation is proportional to tyrosinase activity. Inhibitors of tyrosinase will decrease the rate of this colorimetric reaction.

Materials:

-

Mushroom tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

-

Test compound (this compound or derivative)

-

Positive control (e.g., Kojic acid)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

-

Dissolve the test compound and kojic acid in DMSO to prepare stock solutions. Further dilute with phosphate buffer to desired concentrations.

-

-

Assay in 96-Well Plate:

-

To each well, add 40 µL of phosphate buffer.

-

Add 20 µL of the test compound solution at various concentrations.

-

For the positive control, add 20 µL of kojic acid solution.

-

For the negative control (uninhibited reaction), add 20 µL of phosphate buffer with DMSO at the same concentration as the test compound solutions.

-

Add 20 µL of the tyrosinase enzyme solution to all wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm (or 492 nm) at time zero and then at regular intervals (e.g., every minute) for a defined period (e.g., 20-30 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration.

-

The percentage of tyrosinase inhibition is calculated using the following formula:

-

The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

-

Ribonucleotide Reductase (RNR) Inhibition Assay

This assay measures the activity of RNR, a crucial enzyme in DNA synthesis, and is used to screen for potential anticancer agents.

Principle: RNR catalyzes the reduction of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). The activity can be measured by quantifying the formation of the dNDP product. A common method involves using a radiolabeled substrate, such as [³H]CDP, and separating the product, [³H]dCDP, from the substrate.

Materials:

-

Purified human RNR (subunits RRM1 and RRM2)

-

[³H]Cytidine 5'-diphosphate ([³H]CDP)

-

ATP (as an allosteric activator)

-

Dithiothreitol (DTT) or thioredoxin/thioredoxin reductase system (as a reductant)

-

Reaction buffer (e.g., HEPES buffer with magnesium acetate)

-

Test compound (this compound or derivative)

-

Positive control (e.g., Hydroxyurea)

-

Dowex-1-borate columns for separation

-

Scintillation fluid and counter

Procedure:

-

Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, ATP, DTT, and the RNR enzyme subunits.

-

Add the test compound at various concentrations.

-

For the positive control, add hydroxyurea.

-

For the negative control, add the vehicle (e.g., DMSO).

-

-

Enzyme Reaction:

-

Pre-incubate the reaction mixtures at 37°C for a short period.

-

Initiate the reaction by adding the radiolabeled substrate, [³H]CDP.

-

Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).

-

-

Reaction Termination and Product Separation:

-

Terminate the reaction by boiling the samples for 2-3 minutes.

-

Centrifuge the samples to pellet the denatured protein.

-

Apply the supernatant to a pre-equilibrated Dowex-1-borate column. The borate (B1201080) resin binds to the ribose moiety of the unreacted [³H]CDP, while the [³H]dCDP product is not retained and flows through.

-

Wash the column with water and collect the eluate containing the [³H]dCDP.

-

-

Quantification:

-

Add the eluate to a scintillation vial with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

The amount of [³H]dCDP formed is proportional to the RNR activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the negative control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

-

Signaling Pathway Analysis: HCAR1/GPR81 Activation

The structurally related compound, 3,5-dihydroxybenzoic acid, is a known agonist of the Hydroxycarboxylic Acid Receptor 1 (HCAR1), also known as GPR81. This G-protein coupled receptor (GPCR) is implicated in various physiological processes, including the regulation of neuronal activity and carcinogenesis. Understanding this pathway is crucial for elucidating the potential mechanism of action of this compound and its analogs.

Upon binding of an agonist like 3,5-dihydroxybenzoic acid, HCAR1 undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein (Gαi/o). This activation initiates a downstream signaling cascade.

Caption: HCAR1/GPR81 signaling cascade.

Key Steps in the HCAR1 Signaling Pathway:

-

Agonist Binding: 3,5-dihydroxybenzoic acid binds to the extracellular domain of the HCAR1 receptor.

-

G-Protein Activation: The activated HCAR1 receptor promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein, causing the dissociation of the Gαi/o(GTP) subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o(GTP) subunit inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of PKA Activity: The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn alters the phosphorylation state and activity of various downstream effector proteins.

-

Gβγ-Mediated Signaling: The dissociated Gβγ dimer can also activate other signaling molecules, such as Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.

Screening of this compound and its Analogs

The discovery of bioactive molecules like this compound often begins with high-throughput screening (HTS) of large compound libraries. The following diagram illustrates a typical workflow for an HTS campaign aimed at identifying enzyme inhibitors.

Caption: High-throughput screening workflow for enzyme inhibitors.

Workflow Description:

-

Compound Library: A diverse library of compounds, which could include a focused set of phenolic compounds, is used for screening.

-

Primary Screen: The compounds are tested at a single, high concentration against the target enzyme in a miniaturized, automated assay format.

-

Hit Identification: Compounds that show inhibition above a predefined threshold are identified as "hits."

-

Dose-Response Confirmation: The identified hits are re-tested at multiple concentrations to confirm their activity and to determine their potency (IC₅₀ value).

-

Secondary Assays: Confirmed hits are further evaluated in secondary or orthogonal assays to rule out false positives (e.g., compound interference with the assay technology) and to assess their specificity against related enzymes.

-

Lead Selection and Optimization: Promising hits with good potency, selectivity, and drug-like properties are selected as lead candidates for further optimization through medicinal chemistry efforts to improve their overall profile.

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and dermatology. The available data on their enzyme inhibitory and potential anticancer activities warrant further investigation. The detailed experimental protocols provided in this guide offer a foundation for researchers to build upon, enabling standardized and reproducible screening and characterization of this class of compounds. Furthermore, the elucidation of the HCAR1/GPR81 signaling pathway provides a potential mechanistic framework for the biological effects of these molecules. Future research should focus on obtaining more extensive quantitative data for the parent this compound molecule and exploring its structure-activity relationships through the synthesis and evaluation of a broader range of analogs. Such efforts will be crucial in unlocking the full therapeutic potential of this intriguing chemical entity.

References

- 1. Structure-based development of 3,5-dihydroxybenzoyl-hydrazineylidene as tyrosinase inhibitor; in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3,5-Dihydroxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dihydroxybenzonitrile, a key building block in the synthesis of various pharmaceutical and specialty chemical compounds, is of significant interest to the scientific community. Its synthesis, while achievable through several routes, is most commonly and efficiently approached via a multi-step process culminating in the conversion of 3,5-dihydroxybenzaldehyde (B42069). This technical guide provides a comprehensive review of the primary synthetic pathway, including detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate its replication and optimization in a laboratory setting. Alternative synthetic strategies are also briefly discussed.

Primary Synthetic Pathway: From Benzoic Acid to this compound

The most established and reliable route to this compound begins with the widely available starting material, benzoic acid. This multi-step synthesis involves the initial formation of 3,5-dihydroxybenzoic acid, which is then reduced to 3,5-dihydroxybenzyl alcohol. Subsequent oxidation yields the key intermediate, 3,5-dihydroxybenzaldehyde, which is finally converted to the target nitrile.

Logical Workflow of the Primary Synthetic Pathway

Caption: Multi-step synthesis of this compound from Benzoic Acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the primary synthetic pathway.

| Step | Reaction | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Purity (%) |

| 1a | Disulfonation | Benzoic Acid | Fuming Sulfuric Acid | None | 5 hours | 240-250 | High (not explicitly stated for the acid) | - |

| 1b | Alkali Fusion | Benzoic Acid-3,5-disulfonic acid (as barium salt) | Sodium Hydroxide (B78521), Potassium Hydroxide | None (melt) | 1.5 hours | 280-310 | 58-65 | - |

| 2 | Reduction | 3,5-Dihydroxybenzoic Acid | Sodium Borohydride (B1222165), Methanol (catalyst) | Tetrahydrofuran (B95107) | 6 hours | Reflux | 90-95 | >99 |

| 3 | Oxidation | 3,5-Dihydroxybenzyl Alcohol | Chromium(VI) oxide, Sulfuric Acid (Jones Reagent) | Tetrahydrofuran | 2.5 hours | 0 | 80 | - |

| 4 | Oximation & Dehydration | 3,5-Dihydroxybenzaldehyde | Hydroxylamine (B1172632) hydrochloride | N,N-Dimethylformamide (DMF) | 4-6 hours | 50-120 | 80-95 (estimated) | >98 (estimated) |

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dihydroxybenzoic Acid

This procedure is adapted from Organic Syntheses.

1a. Disulfonation of Benzoic Acid

-

In a 1-liter Kjeldahl flask, combine 200 g (1.64 moles) of benzoic acid with 500 mL of fuming sulfuric acid.

-

Heat the mixture in an oil bath at 240-250°C for 5 hours.

-

After cooling overnight, slowly pour the reaction mixture into 3 kg of crushed ice with stirring.

-

Neutralize the solution by adding approximately 2.4-2.5 kg of barium carbonate in portions until gas evolution ceases.

-

Filter the resulting paste by suction and wash the barium sulfate (B86663) cake with water.

-

Combine the filtrates and evaporate to near dryness. Dry the residue in an oven at 125-140°C to obtain the crude barium salt of benzoic acid-3,5-disulfonic acid.

1b. Alkali Fusion

-

In a suitable vessel, melt 600 g of sodium hydroxide and 600 g of potassium hydroxide.

-

Gradually add the dried and pulverized barium salt from the previous step to the molten alkali.

-

Slowly raise the temperature to 280-310°C and maintain for 1.5 hours.

-

After cooling, dissolve the melt in water.

-

Filter the resulting solution to remove barium sulfite.

-

Acidify the filtrate with concentrated hydrochloric acid and extract the aqueous solution with ether.

-

Concentrate the combined ether extracts and dry over anhydrous sodium sulfate. Evaporation of the solvent yields crude 3,5-dihydroxybenzoic acid. The reported yield is 58-65%.[1]

Step 2: Synthesis of 3,5-Dihydroxybenzyl Alcohol

This protocol is based on a method described in patent CN103130617A.[1][2]

-

In a 1-liter four-necked flask equipped with a reflux condenser, thermometer, and dropping funnel, add 500 mL of tetrahydrofuran (THF), 50 g (0.33 mol) of 3,5-dihydroxybenzoic acid, and 0.52 g (0.017 mol) of methanol.

-

While stirring vigorously, heat the mixture to a gentle reflux.

-

Slowly add 12.6 g (0.33 mol) of sodium borohydride in portions.

-

Continue to reflux the mixture for 6 hours.

-

After cooling the reaction mixture in an ice bath, slowly add 100 mL of 10 wt% aqueous hydrochloric acid to quench the reaction.

-

Separate the layers and extract the aqueous layer with ethyl acetate (B1210297) (2 x 200 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Recrystallization from hot water yields pure 3,5-dihydroxybenzyl alcohol. The reported yield is up to 95%.[1][2]

Step 3: Synthesis of 3,5-Dihydroxybenzaldehyde

This protocol is based on a procedure found on ChemicalBook, referencing patent CN110256214A.[1]

Preparation of Jones Reagent:

-

In a beaker, dissolve 770 g of chromium trioxide in a minimal amount of water and cool in an ice bath.

-

Slowly add 1.5 kg of concentrated sulfuric acid while keeping the temperature low.

Oxidation:

-

In a separate flask, dissolve 770 g of 3,5-dihydroxybenzyl alcohol in 1 kg of tetrahydrofuran (THF) and cool to 0°C.

-

Slowly add the prepared Jones reagent to the solution of the alcohol over 30 minutes, maintaining the temperature at 0°C.

-

Stir the reaction mixture at 0°C for an additional 2 hours.

-

Quench the reaction by the dropwise addition of a saturated sodium bicarbonate solution at 0°C until gas evolution ceases.

-

Add 2 kg of ethyl acetate, stir for 30 minutes, and filter.

-

The filtrate contains the desired 3,5-dihydroxybenzaldehyde.

Step 4: One-Pot Synthesis of this compound from 3,5-Dihydroxybenzaldehyde

This protocol is adapted from established methods for the one-pot conversion of aldehydes to nitriles using hydroxylamine hydrochloride, with specific conditions adjusted based on analogous syntheses of dihydroxybenzonitriles.[3][4][5][6]

Reaction Workflow:

Caption: One-pot conversion of 3,5-dihydroxybenzaldehyde to this compound.

Experimental Protocol:

-

In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve 3,5-dihydroxybenzaldehyde (1 equivalent) and hydroxylamine hydrochloride (1.1-1.5 equivalents) in N,N-dimethylformamide (DMF).

-

Heat the reaction mixture in an oil bath. A stepwise heating approach is recommended: maintain the temperature at 50-60°C for 2-4 hours to facilitate the formation of the oxime intermediate.

-

Increase the temperature to 90-120°C and maintain for an additional 2-4 hours to promote the dehydration of the oxime to the nitrile.[5][6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol-water mixture).

Alternative Synthetic Routes

While the pathway from benzoic acid is well-documented, other synthetic strategies for this compound are plausible and may be suitable depending on the available starting materials and desired scale.

-

From 3,5-Dihydroxybenzoic Acid via the Amide: This route would involve the conversion of the carboxylic acid to the corresponding primary amide, followed by dehydration to the nitrile. Dehydration of primary amides can be achieved using various reagents such as thionyl chloride, phosphorus pentoxide, or more modern reagents.

-

Cyanation of a 3,5-Dihalosubstituted Phenol (B47542): This approach would involve the nucleophilic substitution of a di-halogenated phenol (e.g., 3,5-dibromophenol (B1293799) or 3,5-dichlorophenol) with a cyanide source, typically catalyzed by a transition metal such as copper or palladium.

-

Ammoxidation of 3,5-Dihydroxytoluene: Ammoxidation, the reaction with ammonia (B1221849) and oxygen at elevated temperatures over a catalyst, is an industrial process for nitrile synthesis.[7] This could potentially be applied to 3,5-dihydroxytoluene, if available.

Conclusion

The synthesis of this compound is a critical process for the advancement of various fields, including pharmaceuticals and materials science. The detailed multi-step synthesis from benzoic acid, particularly the final one-pot conversion of 3,5-dihydroxybenzaldehyde, represents a robust and efficient method for laboratory-scale production. The provided protocols and data serve as a comprehensive guide for researchers, enabling the reliable synthesis of this valuable chemical intermediate. Further research may focus on the development of more direct and greener synthetic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. CN103130617A - Synthetic method of 3,5-dihydroxybenzyl alcohol - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]

- 6. CN107118128B - Preparation method of 3, 4-dihydroxy benzonitrile - Google Patents [patents.google.com]

- 7. Ammoxidation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3,5-Dihydroxybenzonitrile: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dihydroxybenzonitrile, a versatile aromatic compound with potential applications in various scientific domains. This document collates its known synonyms, chemical and physical properties, plausible synthetic routes, and explores its potential biological significance based on structurally related compounds.

Chemical Identity and Synonyms

This compound is a benzenoid aromatic compound characterized by a nitrile group and two hydroxyl groups at the 3 and 5 positions of the benzene (B151609) ring.[1] A comprehensive list of its alternative names and identifiers is provided below to facilitate cross-referencing in literature and databases.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 19179-36-3[2] |

| PubChem CID | 87952[1] |

| EINECS Number | 242-859-6[1] |

| InChI Key | ABHOEQJNEOMTEK-UHFFFAOYSA-N[1] |

| SMILES | C1=C(C=C(C=C1O)O)C#N[1] |

| Synonyms | 5-cyanoresorcinol, α-Resorcylonitrile, Benzonitrile, 3,5-dihydroxy-[1] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₂ | PubChem[1] |

| Molecular Weight | 135.12 g/mol | PubChem[1] |

| Appearance | White to cream or brown crystals/powder | Thermo Fisher Scientific[3] |

| Melting Point | 185-197 °C | Thermo Fisher Scientific[3] |

| Solubility | Soluble in water. | Fisher Scientific[4] |

| logP (Octanol-Water Partition Coefficient) | 0.9 | PubChem[1] |

Experimental Protocols

Proposed Synthesis of this compound from 3,5-Dihydroxybenzoic Acid

This proposed method is based on standard procedures for the conversion of carboxylic acids to nitriles.

Step 1: Amidation of 3,5-Dihydroxybenzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dihydroxybenzoic acid (1 equivalent) in a suitable solvent such as dichloromethane (B109758) or tetrahydrofuran.

-

Activation: Add a coupling agent like (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 equivalents). Stir the mixture at room temperature for 10-15 minutes.

-

Amidation: Add a solution of ammonia (B1221849) in a suitable solvent (e.g., 0.5 M in 1,4-dioxane) (2 equivalents) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 3,5-dihydroxybenzamide (B1360044).

Step 2: Dehydration of 3,5-Dihydroxybenzamide to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3,5-dihydroxybenzamide from the previous step in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Dehydration: Add a dehydrating agent such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (B1165640) dropwise to the solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by TLC.

-

Work-up: Carefully pour the reaction mixture into ice water and extract the product with an organic solvent. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and the specific signaling pathways modulated by this compound is limited in the currently available literature. However, studies on the structurally similar compound, 3,5-dihydroxybenzoic acid , provide valuable insights into its potential biological roles.

A study has shown that 3,5-dihydroxybenzoic acid acts as a specific agonist for the hydroxycarboxylic acid receptor 1 (HCA1), also known as GPR81.[5] Activation of HCA1 in adipocytes by 3,5-dihydroxybenzoic acid leads to the inhibition of lipolysis.[5] This suggests a potential role for compounds with this structural motif in metabolic regulation.

Hypothesized Signaling Pathway based on 3,5-Dihydroxybenzoic Acid

The following diagram illustrates the signaling pathway initiated by the activation of the HCA1 receptor, which is a plausible mechanism of action for structurally related compounds like this compound.

Caption: Hypothesized HCA1 receptor-mediated inhibition of lipolysis.

Logical Relationships and Experimental Workflow

The synthesis of this compound from a common starting material like 3,5-dihydroxybenzoic acid involves a logical progression of chemical transformations. The following diagram illustrates this experimental workflow.

Caption: Proposed two-step synthesis workflow.

Conclusion

This compound is a compound with a well-defined chemical structure and known physicochemical properties. While detailed experimental protocols for its synthesis and direct evidence of its biological activity are not extensively documented, plausible synthetic routes and potential biological targets can be inferred from related compounds. The structural similarity to known bioactive molecules, such as the HCA1 agonist 3,5-dihydroxybenzoic acid, suggests that this compound may hold promise as a scaffold for the design of novel therapeutic agents, particularly in the area of metabolic diseases. Further research is warranted to fully elucidate its synthetic accessibility and pharmacological profile.

References

- 1. This compound | C7H5NO2 | CID 87952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. L05642.03 [thermofisher.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. 3,5-Dihydroxybenzoic acid, a specific agonist for hydroxycarboxylic acid 1, inhibits lipolysis in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 3,5-Dihydroxybenzonitrile: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility of 3,5-Dihydroxybenzonitrile, a key intermediate in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document consolidates available solubility data, provides a detailed experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Core Data Presentation: Solubility of this compound

The known solubility characteristics of this compound are summarized below. It is critical to note the distinction between qualitative, calculated, and experimentally determined values.

| Solvent | Solvent Type | Molar Mass ( g/mol ) | Boiling Point (°C) | Solubility | Temperature (°C) | Data Type |

| Water | Polar Protic | 18.02 | 100 | Soluble[1][2] | Not Specified | Qualitative |

| Water | Polar Protic | 18.02 | 100 | Log10WS: -0.92 (mol/L) | Not Specified | Calculated[3] |

Note: The Log10WS value is a calculated prediction and should be used as an estimation. Experimental verification is highly recommended. The qualitative description "soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for the precise determination of this compound solubility in a chosen solvent. This protocol is based on the reliable and widely used gravimetric method.

1. Materials and Equipment:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic orbital shaker or magnetic stirrer with temperature control

-

Glass vials with airtight seals

-

Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE or nylon)

-

Syringes

-

Pre-weighed glass evaporation dishes

-

Drying oven or vacuum oven

-

Desiccator

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 5 or 10 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or on a magnetic stirrer set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. Periodically inspect the vial to confirm that excess solid remains.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the solution to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (e.g., 1 or 2 mL) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution directly into a pre-weighed glass evaporation dish. This step is critical to remove any undissolved microcrystals.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution into a drying oven set at a temperature well below the boiling point of the solvent and the melting point of this compound (approximately 190-193°C) to prevent decomposition. For volatile solvents, a temperature of 40-60°C is generally suitable. For high-boiling point solvents like DMSO, a vacuum oven at a moderate temperature is recommended.

-

Continue the drying process until all the solvent has evaporated.

-

-

Mass Determination and Calculation:

-

Transfer the evaporation dish to a desiccator to cool to room temperature without absorbing atmospheric moisture.

-

Once cooled, weigh the evaporation dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships involved in the gravimetric solubility determination method.

References

Potential Therapeutic Targets of 3,5-Dihydroxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available scientific literature specifically investigating the therapeutic targets and biological activities of 3,5-Dihydroxybenzonitrile is limited. This document extrapolates potential therapeutic applications based on studies of the structurally similar compound 3,5-Dihydroxybenzoic acid (3,5-DHBA) and the general activities of other benzonitrile-containing molecules. The information presented herein should be considered a theoretical guide to stimulate further research.

Executive Summary

This compound is a small phenolic compound with potential for therapeutic development. While direct studies are scarce, its structural similarity to 3,5-Dihydroxybenzoic acid (3,5-DHBA), a known agonist of the Hydroxycarboxylic Acid Receptor 1 (HCAR1/GPR81), suggests a primary mechanism of action through this G-protein coupled receptor. Activation of HCAR1 is implicated in a range of physiological processes, including the regulation of neuronal activity, lipolysis, and inflammation. Furthermore, the benzonitrile (B105546) moiety is present in various compounds exhibiting cytotoxic effects against cancer cells. This guide outlines the potential therapeutic targets of this compound, provides detailed experimental protocols for its investigation, and presents key signaling pathways in a structured format to aid in future research and drug development efforts.

Potential Therapeutic Targets

Based on extrapolation from related compounds, the potential therapeutic targets for this compound can be categorized into three main areas: neurology, metabolic disorders, and oncology.

Neurological Disorders

The primary hypothesized target in the central nervous system is the HCAR1/GPR81 receptor . Studies on the agonist 3,5-DHBA have demonstrated a neuroprotective role.

-

Mechanism of Action: Activation of neuronal HCAR1 by 3,5-DHBA leads to the inhibition of adenylyl cyclase through a Giα-protein coupled pathway. This results in decreased cyclic AMP (cAMP) levels and a subsequent reduction in spontaneous neuronal calcium spiking activity.[1][2] This modulation of neuronal excitability suggests potential applications in conditions characterized by neuronal hyperexcitability.

Metabolic Disorders

The anti-lipolytic effect of HCAR1 activation in adipocytes presents a potential therapeutic avenue for metabolic disorders such as dyslipidemia.

-

Mechanism of Action: In adipocytes, HCAR1 activation by its agonists inhibits lipolysis.[3] This effect is also mediated by the Gi-protein pathway, leading to a decrease in intracellular cAMP.

Oncology

The therapeutic potential of this compound in oncology is twofold: a potential "double-edged sword" effect through HCAR1 signaling and cytotoxic effects attributed to the benzonitrile scaffold.

-

HCAR1 Signaling in Cancer: Malignant tumors may exploit HCAR1 signaling to support their growth.[4][5] In breast cancer models, HCAR1 activation can promote angiogenesis through the PI3K/Akt-CREB signaling pathway.[5][6] This suggests that in certain cancer contexts, this compound could paradoxically promote tumor progression.

-

Cytotoxicity of Benzonitrile Compounds: Various benzonitrile derivatives have demonstrated cytotoxic effects against a range of cancer cell lines.[4][6] The mechanisms are often multifactorial, including the induction of apoptosis.

Data Presentation

Quantitative Data (Hypothetical and Extrapolated)

The following table summarizes potential quantitative data for this compound, extrapolated from studies on 3,5-DHBA and other benzonitrile derivatives. These values are illustrative and require experimental validation.

| Biological Activity | Assay | Cell Line/Model | Parameter | Value | Reference (for extrapolation) |

| Anti-lipolytic | cAMP Assay | Mouse Adipocytes | EC50 | ~150 µM | [3] |

| Neuroprotection | Calcium Imaging | Primary Cortical Neurons | Inhibition of Spontaneous Spiking | 40% reduction | [1][2] |

| Cytotoxicity | MTT Assay | Various Cancer Cell Lines | IC50 | To be determined | [4][6] |

| Anti-inflammatory | Griess Assay (Nitric Oxide) | RAW 264.7 Macrophages | IC50 | To be determined |

Signaling Pathways and Workflows

HCAR1/GPR81 Signaling Pathway

Caption: HCAR1 signaling pathway initiated by this compound.

Experimental Workflow for Cytotoxicity Assessment

Caption: General workflow for determining the cytotoxicity of this compound.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic effects of this compound on various cancer cell lines.[4][5]

-

Cell Culture and Seeding:

-

Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 atmosphere.

-

Trypsinize and seed the cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells per well.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

-

Remove the existing medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (medium only).

-

Incubate the plates for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the curve.

-

In Vitro Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common model for assessing anti-inflammatory activity.

-

Cell Culture and Seeding:

-

Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into 96-well plates at a density of 5 x 104 cells per well and incubate for 24 hours.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

-

-

Griess Assay for Nitrite (B80452) Measurement:

-

After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for another 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite.

-

-

Data Analysis:

-

Determine the percentage of inhibition of NO production for each concentration of this compound compared to the LPS-stimulated control.

-

Calculate the IC50 value for the inhibition of NO production.

-

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural analogy of this compound to the known HCAR1 agonist 3,5-DHBA provides a strong rationale for investigating its potential as a therapeutic agent for neurological and metabolic disorders. Additionally, the established cytotoxic properties of other benzonitrile derivatives warrant its evaluation as a potential anti-cancer agent. Future research should focus on validating these hypothesized therapeutic targets through rigorous in vitro and in vivo studies. Determining the specific IC50 and EC50 values, elucidating the precise molecular mechanisms of action, and assessing the safety and efficacy profiles of this compound will be crucial steps in its potential development as a novel therapeutic.

References

- 1. CAS # 303-07-1, 2,6-Dihydroxybenzoic acid, 2,6-Resorcylic acid, gamma-Resorcylic acid - chemBlink [chemblink.com]

- 2. WO2024153947A1 - Inhibitor compounds - Google Patents [patents.google.com]

- 3. Study of Cytotoxic Effects of Benzonitrile Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 3,5-Dihydroxybenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Application Notes

3,5-Dihydroxybenzonitrile, also known as α-Resorcylonitrile, is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its two hydroxyl groups and the nitrile functionality offer multiple reaction sites for derivatization, making it a versatile intermediate. This document outlines detailed protocols for the synthesis of this compound from common starting materials, providing quantitative data and experimental workflows to aid in laboratory-scale production.

The primary synthetic strategies discussed are the direct conversion of 3,5-dihydroxybenzaldehyde (B42069) and the multi-step synthesis from benzoic acid, which proceeds through the key intermediate 3,5-dihydroxybenzoic acid. The choice of route may depend on the availability of starting materials, desired scale, and process safety considerations.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound and its crucial precursor, 3,5-dihydroxybenzoic acid.

| Route | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |

| Route 1: Nitrile Formation | 3,5-Dimethyl-4-hydroxybenzaldehyde | Hydroxylamine (B1172632) hydrochloride | N,N-Dimethylformamide (DMF) | Not Specified | Optimized | 93 | [1] |

| Route 2, Step 1: Disulfonation | Benzoic Acid | Fuming Sulfuric Acid | None | 5 hours | 240-250°C | High (not specified for the acid) | [2] |

| Route 2, Step 2: Alkali Fusion | Benzoic Acid-3,5-disulfonic acid (as barium salt) | Sodium Hydroxide (B78521), Potassium Hydroxide | None (melt) | 1.5 hours | 280-310°C | 58-65 | [2] |

| Route 2, Step 3: Reduction | 3,5-Dihydroxybenzoic Acid | Sodium Borohydride, Methanol (catalyst) | Tetrahydrofuran | 6 hours | Reflux | 90-95 | [2] |

| Route 2, Step 4: Oxidation | 3,5-Dihydroxybenzyl Alcohol | Chromium(VI) oxide, Sulfuric Acid | Not Specified | 2 hours | 0°C | Not Specified | [2] |

Note: The conversion of 3,5-dihydroxybenzaldehyde to this compound is analogous to the high-yielding synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from its corresponding aldehyde.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound from 3,5-Dihydroxybenzaldehyde

This protocol is adapted from a similar one-pot synthesis of a substituted hydroxybenzonitrile and offers a direct route to the target compound.[1][3]

Materials:

-

3,5-Dihydroxybenzaldehyde

-

Hydroxylamine hydrochloride

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (10 wt% aqueous solution)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663)

-

Deionized water

Equipment:

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,5-dihydroxybenzaldehyde and a molar equivalent of hydroxylamine hydrochloride in N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 110-115°C and maintain this temperature with stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing ice-water and acidify with a 10 wt% aqueous hydrochloric acid solution to precipitate the crude product.

-

Extraction: If the product does not fully precipitate, extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Isolation and Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound. The crude product can be further purified by recrystallization from hot water or a suitable solvent system.

Protocol 2: Multi-Step Synthesis of 3,5-Dihydroxybenzoic Acid from Benzoic Acid

This protocol outlines the synthesis of a key precursor to this compound.[2][4][5][6]

Step 1: Disulfonation of Benzoic Acid

-

In a flask suitable for high-temperature reactions, add benzoic acid to fuming sulfuric acid.

-

Heat the mixture in an oil bath at 240-250°C for 5 hours.

-

After cooling, slowly pour the reaction mixture into crushed ice with stirring.

-

Neutralize the solution with barium carbonate until gas evolution ceases.

-

Filter the resulting barium sulfate and wash the filter cake with water.

-

Combine the filtrates and evaporate to obtain the barium salt of benzoic acid-3,5-disulfonic acid.

Step 2: Alkali Fusion to 3,5-Dihydroxybenzoic Acid

-

Prepare a melt of sodium hydroxide and potassium hydroxide in a suitable vessel.

-

Gradually add the dried barium salt from Step 1 to the molten alkali with stirring.